molecular formula C7H11N3O2 B2736716 4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid CAS No. 1248637-07-1

4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid

Cat. No.: B2736716
CAS No.: 1248637-07-1
M. Wt: 169.184
InChI Key: RYAIYMXCQWJRFW-UHFFFAOYSA-N
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Description

4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a butanoic acid moiety attached to a triazole ring, which is further substituted with a methyl group at the 4-position. Triazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.

Scientific Research Applications

4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential anticancer, antifungal, and antibacterial activities.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Agriculture: The compound is explored for its potential use as a fungicide or herbicide in crop protection.

    Materials Science: It is utilized in the development of advanced materials, such as polymers and metal-organic frameworks, with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as 4-methyl-1,2,4-triazole, with a butanoic acid derivative. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide, and catalysts such as copper(I) iodide or palladium on carbon. The reaction is usually carried out at elevated temperatures, ranging from 80°C to 120°C, to facilitate the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product. The scalability of the synthetic route and the availability of starting materials are crucial factors in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
  • 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid
  • 4-(4H-1,2,4-Triazol-4-yl)benzoic acid

Uniqueness

4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid is unique due to the presence of a butanoic acid moiety, which imparts distinct chemical and biological properties. The methyl substitution on the triazole ring enhances its stability and reactivity compared to other triazole derivatives. This compound’s versatility in undergoing various chemical reactions and its wide range of applications make it a valuable entity in scientific research and industrial applications.

Properties

IUPAC Name

4-(4-methyl-1,2,4-triazol-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-5-8-9-6(10)3-2-4-7(11)12/h5H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAIYMXCQWJRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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